molecular formula C24H26ClN3O3 B13515972 (3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride

(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride

Cat. No.: B13515972
M. Wt: 439.9 g/mol
InChI Key: LIABCFRRYWGXJB-ZUQRMPMESA-N
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Description

(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a carboxamide group, which enhances its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the quinoline derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biology, the compound’s quinoline core is known for its potential antimicrobial and antimalarial properties. It can be used in the development of new drugs targeting these diseases.

Medicine

In medicine, the compound’s ability to interact with biological targets makes it a candidate for drug development

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of (3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The carboxamide group can form hydrogen bonds with biological targets, enhancing its binding affinity. The compound can also inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

    Quinine: A natural compound with antimalarial properties.

Uniqueness

What sets (3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and biological interactions

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide;hydrochloride

InChI

InChI=1S/C24H25N3O3.ClH/c1-29-20-10-7-15(14-21(20)30-2)13-16-8-9-18-22(24(28)26-12-11-25)17-5-3-4-6-19(17)27-23(16)18;/h3-7,10,13-14H,8-9,11-12,25H2,1-2H3,(H,26,28);1H/b16-13+;

InChI Key

LIABCFRRYWGXJB-ZUQRMPMESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCN)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCN)OC.Cl

Origin of Product

United States

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